molecular formula C13H18N4O3S B2683984 8-((2-methoxyethyl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione CAS No. 500198-85-6

8-((2-methoxyethyl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2683984
CAS No.: 500198-85-6
M. Wt: 310.37
InChI Key: PEPWTRZVSXBVSW-UHFFFAOYSA-N
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Description

8-((2-methoxyethyl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((2-methoxyethyl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Thioether Formation: The introduction of the 2-methoxyethylthio group is achieved through a nucleophilic substitution reaction. This involves reacting the purine derivative with 2-methoxyethylthiol under basic conditions.

    Alkylation: The 3-methyl and 7-(2-methylallyl) groups are introduced via alkylation reactions. These steps often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the purine core, followed by the addition of the respective alkyl halides.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the purine core or the thioether group, potentially leading to the formation of dihydropurine derivatives or thiols.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the positions adjacent to the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like alkoxides, thiolates, or amines can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropurine derivatives and thiols.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors. The purine core is a common motif in many biologically active molecules, and modifications can lead to compounds with significant biological activity.

Medicine

In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. They may exhibit antiviral, anticancer, or anti-inflammatory properties, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its unique structure allows for the creation of compounds with specific desired properties.

Mechanism of Action

The mechanism of action of 8-((2-methoxyethyl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes or receptors. The purine core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The thioether and alkyl groups can enhance binding affinity and selectivity towards specific targets.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theobromine: Another purine derivative found in cocoa, with mild stimulant effects.

    Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.

Uniqueness

8-((2-methoxyethyl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methoxyethylthio group and the 2-methylallyl group differentiates it from other purine derivatives, potentially leading to unique interactions with biological targets and novel applications in various fields.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

8-(2-methoxyethylsulfanyl)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3S/c1-8(2)7-17-9-10(14-13(17)21-6-5-20-4)16(3)12(19)15-11(9)18/h1,5-7H2,2-4H3,(H,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPWTRZVSXBVSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=C(N=C1SCCOC)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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